molecular formula C10H11N3O B13313285 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol

4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol

Cat. No.: B13313285
M. Wt: 189.21 g/mol
InChI Key: VERXENQHCHTZLO-UHFFFAOYSA-N
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Description

4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol is a chemical compound that features a phenol group attached to a pyrazole ring, which is further substituted with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol typically involves the reaction of 4-hydroxybenzylamine with 4-(aminomethyl)pyrazole. The reaction is carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and cost-effectiveness, ensuring that the reaction conditions are tightly controlled to produce the compound in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Scientific Research Applications

4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzylamine: A related compound with similar structural features but lacking the pyrazole ring.

    4-(Aminomethyl)phenol: Similar to 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol but without the pyrazole substitution.

Uniqueness

This compound is unique due to the presence of both the phenol and pyrazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-[4-(aminomethyl)pyrazol-1-yl]phenol

InChI

InChI=1S/C10H11N3O/c11-5-8-6-12-13(7-8)9-1-3-10(14)4-2-9/h1-4,6-7,14H,5,11H2

InChI Key

VERXENQHCHTZLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)CN)O

Origin of Product

United States

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